molecular formula C17H18N4O4 B14939965 Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate

Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate

Cat. No.: B14939965
M. Wt: 342.35 g/mol
InChI Key: HNVJYGGNLDYDDP-UHFFFAOYSA-N
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Description

Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidines, including Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate, typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method involves heating the starting materials with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate can undergo various chemical reactions, including:

    Oxidation: The oxidation of the methyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Substitution reactions can occur at the benzylamino group or the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like benzylamine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-ones
  • Pyrido[2,3-d]pyrimidin-7-ones
  • Indole derivatives

Uniqueness

Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate is unique due to its specific substitution pattern and the presence of both benzylamino and dioxo groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

methyl 2-[2-(benzylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetate

InChI

InChI=1S/C17H18N4O4/c1-25-13(22)8-11-7-12-14(19-15(11)23)20-17(21-16(12)24)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H3,18,19,20,21,23,24)

InChI Key

HNVJYGGNLDYDDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2=C(NC1=O)N=C(NC2=O)NCC3=CC=CC=C3

Origin of Product

United States

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